3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one
Overview
Description
3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of an indole moiety and various substituents adds to its structural complexity and potential biological activity.
Scientific Research Applications
3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling Reaction: The indole derivative is then coupled with the quinazolinone core through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted quinazolinone and indole derivatives.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-3-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one have similar core structures and are studied for their pharmacological properties.
Uniqueness
3-Ethyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of indole and quinazolinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
3-ethyl-2-[(2-oxo-1-propan-2-yl-3H-indol-3-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-24-20(23-18-11-7-5-10-16(18)21(24)26)13-17-15-9-6-8-12-19(15)25(14(2)3)22(17)27/h5-12,14,17H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENESHEAGJREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4N(C3=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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